molecular formula C10H22Cl2N2 B2375451 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride CAS No. 1864063-34-2

1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2375451
CAS No.: 1864063-34-2
M. Wt: 241.2
InChI Key: QBVGDIUWOCIIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as a competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding to the receptor. By binding to the receptor, it prevents GABA from exerting its inhibitory effect, leading to an increase in neuronal activity .

Biochemical Pathways

The antagonism of GABAAR by this compound affects the GABAergic neurotransmission pathway . This pathway is primarily responsible for inhibiting neuronal activity in the brain. By blocking this pathway, the compound can potentially increase neuronal activity.

Pharmacokinetics

The pharmacokinetic properties of 1-Methyl-1,4-diazaspiro[5It’s known that the compound shows low cellular membrane permeability , which could impact its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of GABAAR . By preventing the inhibitory action of GABA, it can potentially lead to an increase in neuronal activity. This could have various effects depending on the specific neuronal circuits involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of 1,4-diazaspiro[5.5]undecane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms in the ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-methyl-1,4-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12-8-7-11-9-10(12)5-3-2-4-6-10;;/h11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVGDIUWOCIIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC12CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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